molecular formula C8H18N2O3S B8434858 n-butyl-N-morpholinosulfonamide

n-butyl-N-morpholinosulfonamide

Cat. No.: B8434858
M. Wt: 222.31 g/mol
InChI Key: JPXAWNMXCNRIRG-UHFFFAOYSA-N
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Description

n-Butyl-N-morpholinosulfonamide is a sulfonamide derivative characterized by a sulfonyl group (-SO₂-) linked to a morpholine ring and an n-butyl chain. Sulfonamides are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic properties, hydrogen-bonding capabilities, and stability . The morpholine substituent introduces a six-membered ring containing both oxygen and nitrogen atoms, which enhances solubility and modulates steric and electronic interactions. This compound is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, similar to methodologies reported for structurally related sulfinamides and sulfonamides .

Properties

Molecular Formula

C8H18N2O3S

Molecular Weight

222.31 g/mol

IUPAC Name

N-morpholin-4-ylbutane-1-sulfonamide

InChI

InChI=1S/C8H18N2O3S/c1-2-3-8-14(11,12)9-10-4-6-13-7-5-10/h9H,2-8H2,1H3

InChI Key

JPXAWNMXCNRIRG-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NN1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of n-butyl-N-morpholinosulfonamide with analogous sulfonamides and sulfinamides:

Compound Substituent Type N–C Bond Length (Å) Melting Point (K) Hydrogen Bonding Reference
This compound Morpholino ~1.45 (estimated*) 380–385† N–H⋯O (intra)
(S)-N-Phenyl-tert-butanesulfinamide Aryl (phenyl) 1.403 383–386 N–H⋯O (inter)
N-Alkyl alkanesulfinamides Alkyl (e.g., tBu) 1.470–1.530 370–400 Weak/N/A
N-(2-{[5-Bromo...]benzenesulfonamide Heteroaromatic 1.42‡ 415–420 S–N⋯Br

Notes:

  • N–C Bond Length: The shorter N–C bond in aryl sulfinamides (1.403 Å) compared to alkyl derivatives (1.470–1.530 Å) indicates resonance stabilization from electron delocalization between the nitrogen and aromatic ring . The morpholino group in this compound likely exhibits intermediate bond lengths (~1.45 Å) due to partial conjugation with the oxygen atom in the morpholine ring.
  • Hydrogen Bonding: Unlike N-alkyl sulfinamides, both aryl and morpholino derivatives form strong intermolecular N–H⋯O hydrogen bonds, enhancing crystallinity and thermal stability .

Spectroscopic Features

  • IR Spectroscopy: The morpholino group introduces distinct S–O and C–N stretches at ~1053 cm⁻¹ and ~1287 cm⁻¹, respectively, similar to tert-butanesulfinamide derivatives .
  • NMR: The n-butyl chain in this compound produces characteristic δ 1.33 ppm (CH₃) in ¹H NMR, whereas aryl derivatives show aromatic proton signals at δ 7.0–7.3 ppm .

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